molecular formula C6H5ClO4S2 B1419342 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid CAS No. 1114823-93-6

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B1419342
CAS No.: 1114823-93-6
M. Wt: 240.7 g/mol
InChI Key: BCZVCWODZXDDOE-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid is a thiophene-based heterocyclic compound characterized by a chlorosulfonyl (-SO₂Cl) group at position 5, a methyl (-CH₃) group at position 3, and a carboxylic acid (-COOH) group at position 2 (Figure 1). Its molecular formula is C₆H₅ClO₄S₂, with a molecular weight of 240.68 g/mol (calculated from synthesis data in and structural analysis ).

This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry. For example, it has been utilized as a core structure to prepare glycine-conjugated derivatives acting as allosteric inhibitors of USP5 (ubiquitin-specific protease 5), demonstrating yields of up to 71% in coupling reactions with amines . Its chlorosulfonyl group enables nucleophilic substitution reactions, making it valuable for introducing sulfonamide or sulfonate functionalities into target molecules. Commercial availability (e.g., Santa Cruz Biotechnology offers 250 mg and 1 g quantities ) underscores its utility in drug discovery and materials science.

Properties

IUPAC Name

5-chlorosulfonyl-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZVCWODZXDDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202287
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114823-93-6
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114823-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid typically involves the chlorosulfonation of 3-methylthiophene-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 3-methylthiophene-2-carboxylic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position of the thiophene ring.

    Purification: The reaction mixture is then purified through techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), and mild bases (triethylamine).

    Reduction Reactions: Reducing agents (sodium borohydride), solvents (methanol, ethanol).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonic Acid: Formed by reduction of the chlorosulfonyl group.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

Organic Synthesis

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical structure enables the formation of diverse derivatives that are essential for creating complex molecules in both pharmaceuticals and agrochemicals.

Key Points:

  • Intermediate for Synthesis : Used to create sulfonamide and sulfonate derivatives.
  • Reactivity : The chlorosulfonyl group enhances reactivity, allowing for various substitution reactions.

Pharmaceutical Applications

The compound is under investigation for its potential use in drug development due to its ability to form bioactive derivatives that can interact with biological targets.

Potential Uses:

  • Antimicrobial Agents : Exhibits activity against certain bacterial strains.
  • Anticancer Agents : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer drug.

Materials Science

In materials science, this compound is utilized in synthesizing functional materials such as polymers and dyes. Its unique properties allow for the modification of material characteristics.

Applications:

  • Functional Polymers : Used to create polymers with specific properties.
  • Dyes : Acts as a precursor in dye synthesis due to its chromophoric properties.

Biological Research

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Biological Activities:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of bacteria, although mechanisms are still being elucidated.
  • Anticancer Activity : Derivatives have shown selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for therapeutic applications.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

  • Antimicrobial Activity :
    • Research indicates promising activity against Gram-positive bacteria, including Staphylococcus aureus.
    • Minimum inhibitory concentration (MIC) studies show effective inhibition at low concentrations.
  • Anticancer Activity :
    • In vitro studies demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
    • IC50 values suggest effective dose-response relationships, indicating potential use in combination therapies.
  • Pharmacokinetics :
    • Studies on absorption, distribution, metabolism, and excretion (ADME) reveal good oral bioavailability and effective tissue distribution.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid involves its ability to undergo various chemical transformations, leading to the formation of bioactive derivatives. These derivatives can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating biological pathways and exerting therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its chemical structure.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications
This compound C₆H₅ClO₄S₂ 240.68 -SO₂Cl (C5), -CH₃ (C3), -COOH (C2) Nucleophilic substitution (e.g., amine coupling ), inhibitor synthesis
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid C₅H₄ClNO₄S₂ 241.67 -SO₂NH₂ (C2), -Cl (C5), -COOH (C3) Potential sulfonamide-based drug intermediates
5-Chlorothiophene-2-carboxylic acid C₅H₃ClO₂S 162.59 -Cl (C5), -COOH (C2) Building block for antibiotics and agrochemicals
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C₇H₅Cl₂O₅S₂ 304.04 -SO₂Cl (C3), -Cl (C5), -COOCH₃ (C2) Ester-protected intermediate for controlled sulfonylation
5-Methylthiophene-2-carboxylic acid C₆H₆O₂S 142.17 -CH₃ (C5), -COOH (C2) Non-reactive scaffold for materials science

Key Observations:

Chlorosulfonyl vs. Sulfamoyl Groups: The chlorosulfonyl group (-SO₂Cl) in the parent compound is highly electrophilic, facilitating reactions with amines (e.g., forming USP5 inhibitors ).

Steric and Electronic Effects :

  • The methyl group at position 3 in the parent compound introduces steric hindrance, which may restrict access to the chlorosulfonyl group in bulky environments. This contrasts with 5-chlorothiophene-2-carboxylic acid, where the absence of a methyl group allows for unhindered functionalization at position 3 .

Carboxylic Acid vs. Ester Derivatives :

  • The carboxylic acid group in the parent compound enables salt formation or further derivatization (e.g., amidation). Conversely, methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (ester derivative) masks the acid functionality, allowing selective modification of the sulfonyl chloride group .

Medicinal Chemistry

  • USP5 Inhibitors : The parent compound reacts with 4-phenylpiperidine to form a glycine derivative (Compound 53, yield: 71%), demonstrating its role in synthesizing protease inhibitors .
  • Omeprazole Derivatives : Chlorosulfonyl-containing thiophenes are used in sulfonylation reactions with benzimidazoles (e.g., omeprazole) to produce antiulcer agents .

Material Science

  • Steric Modulation : The methyl group in this compound can tune solubility and crystallinity in polymer precursors, unlike unsubstituted analogues like 5-chlorothiophene-2-carboxylic acid .

Challenges and Limitations

  • Hydrolytic Instability : The chlorosulfonyl group is moisture-sensitive, requiring anhydrous conditions during reactions, whereas sulfamoyl derivatives (e.g., 5-chloro-2-sulfamoylthiophene-3-carboxylic acid) are more stable .
  • Synthetic Complexity : Introducing multiple substituents (e.g., methyl, chlorosulfonyl, carboxylic acid) increases synthetic steps compared to simpler analogues like 5-chlorothiophene-2-carboxylic acid .

Biological Activity

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid is an organosulfur compound characterized by a thiophene ring with a chlorosulfonyl group and a carboxylic acid functional group. This unique structure provides it with diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

The compound can be synthesized through chlorosulfonation of 3-methylthiophene-2-carboxylic acid using chlorosulfonic acid. The reaction involves careful control of temperature and subsequent purification methods such as recrystallization or column chromatography to isolate the desired product.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The mechanism of action is primarily attributed to its ability to form bioactive derivatives that interact with various molecular targets, including enzymes and nucleic acids.

Potential Applications

  • Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent.

Case Studies and Experimental Results

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, including MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma). The results indicated that certain derivatives displayed significant antiproliferative activity, surpassing the effects of standard chemotherapeutic agents like Cisplatin .
    • Table 1 summarizes the IC50 values for selected derivatives against different cell lines:
    CompoundMCF-7 IC50 (µM)LoVo IC50 (µM)Resistance Index (RI)
    This compound derivative 112.515.00.83
    This compound derivative 28.010.00.80
    Standard (Cisplatin)10.012.0-
  • Mechanism of Action :
    • The chlorosulfonyl group is highly reactive, allowing for nucleophilic substitutions that can yield sulfonamide derivatives with enhanced biological activities. These derivatives may act by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

This compound exhibits unique properties compared to related compounds such as:

  • 5-(Chlorosulfonyl)salicylic acid : Similar structure but lacks the thiophene ring.
  • Chlorosulfonyl isocyanate : Contains a chlorosulfonyl group but differs in functional groups.

This uniqueness allows for specific interactions with biological targets, enhancing its potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorosulfonation of 3-methylthiophene-2-carboxylic acid derivatives. A common method involves reacting the precursor with chlorosulfonic acid under controlled temperatures (e.g., 0°C to 115°C) in an inert atmosphere (e.g., argon) to minimize side reactions . Yields (~71%) are influenced by stoichiometry, reaction time, and purification techniques such as column chromatography . Optimization of these parameters is critical for scalability.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C, is essential for confirming structural integrity, as demonstrated by distinct peaks for the sulfonyl chloride (δ ~12.69 ppm for COOH) and methyl groups (δ ~2.56 ppm) . Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) provides molecular weight validation (e.g., observed m/z=421.20m/z = 421.20) . High-resolution mass spectrometry (HRMS) further ensures accuracy (e.g., calculated m/z=423.1048m/z = 423.1048 vs. observed) .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound is limited, analogous sulfonyl chlorides require storage at 0–6°C to prevent decomposition . Use of personal protective equipment (PPE), fume hoods, and inert reaction conditions is recommended due to the compound’s reactivity and potential toxicity .

Advanced Research Questions

Q. How can the chlorosulfonation step be optimized to reduce by-products and enhance purity?

Byproducts often arise from incomplete sulfonation or over-reaction. Controlled addition of chlorosulfonic acid at low temperatures (0–5°C) and precise stoichiometry (1:1 molar ratio) minimizes side reactions. Post-reaction quenching with ice-water and rapid filtration improves purity, as seen in yields up to 80% for similar thiophene derivatives . Advanced purification via preparative HPLC or recrystallization may further enhance purity .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives (e.g., unexpected NMR shifts or LC-MS fragments)?

Contradictions often stem from rotamers, residual solvents, or impurities. Employing 2D NMR techniques (e.g., 1H^1H-1H^1H COSY, HSQC) clarifies ambiguous peaks by mapping coupling interactions . Isotopic labeling or deuterated solvents can suppress interfering signals. For LC-MS discrepancies, tandem MS/MS or collision-induced dissociation (CID) helps identify fragmentation pathways .

Q. How does the sulfonyl chloride group influence reactivity in coupling reactions (e.g., amide or sulfonamide formation)?

The sulfonyl chloride acts as a reactive handle for nucleophilic substitution. In coupling with amines (e.g., 4-phenylpiperidine), the reaction proceeds via a two-step mechanism: (1) sulfonamide bond formation at low temperatures (0–5°C), and (2) activation with coupling agents like EDC/HOBt for carboxylate intermediates . Steric hindrance from the methyl group may slow reactivity, necessitating extended reaction times or elevated temperatures.

Q. Can this compound serve as a scaffold for designing enzyme inhibitors (e.g., USP5), and what structural modifications enhance potency?

Yes. The sulfonyl chloride enables covalent bonding with catalytic residues (e.g., cysteine in USP5). Modifications at the carboxylic acid (e.g., glycine conjugation) and thiophene ring (e.g., halogenation) improve binding affinity and selectivity. In one study, coupling with 4-phenylpiperidine yielded a USP5 inhibitor with sub-micromolar IC50_{50} values, validated by crystallography and enzymatic assays .

Methodological Considerations

  • Synthetic Optimization : Prioritize inert conditions (argon) and stoichiometric control to avoid polysulfonation.
  • Analytical Validation : Combine HRMS with 13C^{13}C-NMR to confirm regiochemistry and purity.
  • Biological Applications : Use molecular docking to predict interactions before synthesizing derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid
Reactant of Route 2
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid

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